molecular formula C14H25NO3 B577871 Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate CAS No. 1259489-95-6

Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate

Cat. No.: B577871
CAS No.: 1259489-95-6
M. Wt: 255.358
InChI Key: QNFIHVHQIDWFOO-UHFFFAOYSA-N
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Description

Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate is a chemical compound with the molecular formula C14H25NO3 . It is a compound that falls under the category of spiro compounds, which are organic compounds featuring a spiroatom, a single atom that forms a part of two or more rings .


Molecular Structure Analysis

The molecular structure of this compound consists of a spiroatom that is part of two rings, one of which contains an oxygen atom (the 9-oxa part) and the other contains a nitrogen atom (the 2-aza part). The compound also features a carboxylate functional group, which is esterified with a tert-butyl group .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Routes : Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate and its derivatives have been synthesized through various routes. For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, has been synthesized providing a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems (Meyers et al., 2009). Similarly, methods for the synthesis of derivatives of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate have been developed (Moskalenko & Boev, 2012).

  • Use in Protecting Group Chemistry : A new reagent, tert-butyl (2,4-dioxo-3-azaspiro[5.5]undecan-3-yl) carbonate (Boc-OASUD), has been described for the preparation of N-Boc-amino acids, suggesting applications in peptide synthesis (Rao et al., 2017).

Applications in Material Science

  • Polymer Stabilization : The compound 3,9-bis[2-(3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionyloxy)-1, 1-dimethylethyl]-2,4,8,10-tetraoxaspiro[5.5]undecane, related to the this compound, has been used as a stabilizer in polyolefins for food contact materials (Flavourings, 2012).

Applications in Drug Discovery and Synthesis

  • Antibacterial Agents : Spirocyclic derivatives of ciprofloxacin, using derivatives of the 1-oxa-9-azaspiro[5.5]undecane, have been explored as antibacterial agents (Lukin et al., 2022).

  • Synthesis of Pharmacologically Important Alkaloids : Stereoselective synthesis methods for 7-butyl-8-hydroxy-1-azaspiro[5.5]-undecan-2-one, a key intermediate for pharmacologically important alkaloids like perhydrohistrionicotoxin, have been developed (Ibuka et al., 1982).

Mechanism of Action

The mechanism of action of Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate is not specified in the resources I have access to. The mechanism of action would depend on the specific application of this compound .

Safety and Hazards

Specific safety and hazard information for Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate is not available in the resources I have access to. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

Properties

IUPAC Name

tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-13(2,3)18-12(16)15-8-4-5-14(11-15)6-9-17-10-7-14/h4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNFIHVHQIDWFOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40719149
Record name tert-Butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1259489-95-6
Record name tert-Butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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